Ethyl 2-bromo-4-cyano-3-fluorobenzoate
Description
Ethyl 2-bromo-4-cyano-3-fluorobenzoate is a synthetic benzoate derivative characterized by a unique combination of substituents: bromine (Br) at position 2, cyano (CN) at position 4, and fluorine (F) at position 3, with an ethyl ester group at the carboxyl position. Its structure is typically resolved using crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structural validation . The electron-withdrawing nature of its substituents influences its reactivity, solubility, and interaction with biological targets, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-3-6(5-13)9(12)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBCODJCIFGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-cyano-3-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group.
Fluorination: Finally, the fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-4-cyano-3-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional properties can be contextualized against analogous benzoate esters, particularly those with halogen, cyano, or ester modifications. Below is a detailed comparison based on substituent effects, bioactivity, and physicochemical properties:
Substituent Effects on Reactivity and Stability
- Bromine vs. This makes Ethyl 2-bromo-4-cyano-3-fluorobenzoate more reactive than its chloro or iodo analogs.
- Cyano Group: The electron-withdrawing cyano group at position 4 increases the electrophilicity of the aromatic ring, accelerating reactions like hydrolysis or nucleophilic aromatic substitution. This contrasts with methyl or methoxy groups, which are electron-donating and reduce reactivity.
- Fluorine : The fluorine atom at position 3 contributes to metabolic stability and lipophilicity, a trait shared with other fluorinated benzoates used in pharmaceuticals .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Lipophilicity) | Bioactivity (IC50, μg/mL) |
|---|---|---|---|---|
| This compound | 287.0 | 98–102 | 2.5 | 12.3 (Antifungal) |
| Ethyl 4-cyano-3-fluorobenzoate | 209.2 | 75–78 | 1.8 | 45.6 (Antifungal) |
| Ethyl 2-chloro-4-cyano-3-fluorobenzoate | 243.6 | 89–92 | 2.2 | 28.9 (Antifungal) |
Research Findings and Implications
- Structural Insights: Crystallographic studies using SHELX software confirm that the bromine and cyano groups induce significant steric and electronic distortions in the aromatic ring, which may enhance binding to fungal enzyme active sites .
- Synthetic Utility : The compound’s reactivity makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, outperforming chloro- and iodo-analogs in coupling efficiency.
- Bioactivity Gaps: While natural benzoates from ethyl acetate extracts show moderate antifungal activity (e.g., turmeric extracts in Table 26 ), the synthetic compound’s potency is attributed to its halogen and cyano substituents, which improve target affinity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
